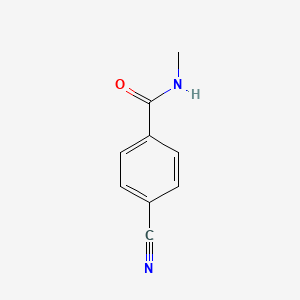

4-cyano-N-methylbenzamide

概述

描述

4-Cyano-N-methylbenzamide is an organic compound with the molecular formula C9H8N2O It is a derivative of benzamide, where the benzene ring is substituted with a cyano group (–CN) at the para position and an N-methyl group on the amide nitrogen

准备方法

Synthetic Routes and Reaction Conditions

4-Cyano-N-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzoic acid with methylamine. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications.

化学反应分析

Types of Reactions

4-Cyano-N-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Oxidation Reactions: The amide group can undergo oxidation to form corresponding nitriles or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium cyanide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

Substitution: Formation of substituted benzamides or benzonitriles.

Reduction: Formation of 4-aminomethylbenzamide.

Oxidation: Formation of 4-cyanobenzoic acid or 4-cyanobenzonitrile.

科学研究应用

Chemical Properties and Structure

4-Cyano-N-methylbenzamide features a cyano group () attached to a benzamide structure. Its molecular formula is , with a molecular weight of approximately 174.2 g/mol. The presence of the cyano group enhances its reactivity, making it a valuable building block in organic synthesis.

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties, including:

- Antiviral Activity : Research indicates that derivatives of this compound may inhibit the entry of viruses such as Ebola and Marburg, suggesting its potential as a broad-spectrum antiviral agent . Compounds based on similar structures have demonstrated effective inhibition in vitro, with EC50 values below 10 µM against these viruses.

- Anti-inflammatory Properties : Studies have shown that compounds with similar structural features exhibit significant anti-inflammatory effects. This suggests that this compound could be developed into a therapeutic agent for inflammatory diseases.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Hydrolysis : Leading to the formation of 4-cyanobenzoic acid and amines.

- Reduction : Yielding amines such as 4-aminomethyl-N-methylbenzamide.

- Substitution Reactions : Facilitating the introduction of various nucleophiles to create substituted benzamides.

Biological Studies

In biological research, this compound has been investigated for its interactions with enzymes and receptors:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for treating related diseases .

- Receptor Modulation : The compound may interact with various receptors, altering physiological responses and potentially leading to therapeutic effects.

Case Study 1: Antiviral Development

A study focused on small molecule inhibitors derived from this compound revealed promising results against Ebola virus entry. The research involved synthesizing various derivatives and testing their efficacy in vitro against wild-type strains of the virus. Several compounds demonstrated significant antiviral activity, indicating that modifications to the core structure can enhance potency and selectivity .

Case Study 2: Anti-inflammatory Research

Another study examined the anti-inflammatory potential of compounds similar to this compound. The findings highlighted how structural modifications could increase biological activity, suggesting pathways for developing new anti-inflammatory drugs based on this scaffold .

作用机制

The mechanism of action of 4-cyano-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules. Additionally, the amide group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

相似化合物的比较

4-Cyano-N-methylbenzamide can be compared with other benzamide derivatives, such as:

4-Amino-N-methylbenzamide: Lacks the cyano group, which affects its reactivity and biological activity.

4-Bromo-N-methylbenzamide: Contains a bromine atom instead of a cyano group, leading to different chemical properties and applications.

4-Fluoro-N-methylbenzamide:

生物活性

4-Cyano-N-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The cyano group can act as an electrophile, interacting with nucleophilic sites on proteins, which may lead to inhibition or activation of specific biological pathways. Additionally, the amide group can form hydrogen bonds, enhancing binding affinity and specificity towards target molecules.

Biological Activities

1. Enzyme Inhibition:

Research indicates that this compound exhibits enzyme inhibitory properties. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer and metabolic disorders .

2. Anticancer Potential:

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways such as NF-κB and MAPK .

3. Receptor Binding:

The compound has also been investigated for its ability to bind to specific receptors, potentially modulating their activity. This characteristic makes it a candidate for further exploration in drug development aimed at targeting receptor-mediated diseases.

Case Studies

-

Anticancer Activity:

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting that the compound may inhibit cancer cell proliferation through apoptosis induction . -

Enzyme Interaction Studies:

In vitro assays demonstrated that this compound could inhibit specific enzymes involved in drug metabolism, such as cytochrome P450 enzymes. This inhibition may lead to altered pharmacokinetics of co-administered drugs, highlighting the need for careful consideration in therapeutic contexts .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyano group attached to benzamide | Enzyme inhibition, anticancer potential |

| 4-Cyano-N,N-dimethylbenzamide | Dimethyl substitution on nitrogen | Similar enzyme inhibition properties |

| 4-Cyano-N-cyclohexylbenzamide | Cyclohexyl substitution affecting lipophilicity | Potential receptor binding |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyano-N-methylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves coupling 4-cyanobenzoic acid derivatives with methylamine via amide bond formation. A common approach uses coupling reagents like EDCI or HOBt in anhydrous DMF under nitrogen atmosphere at 0–25°C. Refluxing in THF with a catalytic amount of DCC has also been reported . Optimization involves monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjusting stoichiometry (1:1.2 molar ratio of acid to amine) to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be expected?

- Methodological Answer:

- NMR: H NMR (CDCl) shows aromatic protons as a doublet (δ 7.8–8.1 ppm, J = 8.5 Hz) and the methyl group on the amide nitrogen as a singlet (δ 3.0–3.2 ppm). C NMR confirms the cyano group at ~115 ppm and the carbonyl at ~167 ppm .

- IR: Strong absorption at ~2220 cm (C≡N stretch) and ~1650 cm (amide C=O).

- Mass Spectrometry: ESI-MS typically displays [M+H] at m/z 175.1 (calculated for CHNO).

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer: Avoid inhalation (use fume hoods) and direct skin contact (wear nitrile gloves/lab coats). Dust formation should be minimized via wet handling or solvent-based dispensing. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can this compound be utilized in targeting bacterial enzymes, and what experimental assays validate its efficacy?

- Methodological Answer: The compound’s cyano and amide groups suggest potential as a PPTase inhibitor, analogous to structurally related benzamides . In vitro assays include:

- Enzyme Inhibition: Measure IC via spectrophotometric monitoring of substrate conversion (e.g., malachite green assay for phosphatase activity).

- MIC Testing: Evaluate bacterial growth inhibition in broth microdilution (e.g., against E. coli ATCC 25922) at concentrations 0.5–128 µg/mL.

Q. What role does this compound play in PET imaging probes for neurological targets?

- Methodological Answer: Derivatives of benzamides, such as C-labeled analogs, are used to image metabotropic glutamate receptors (mGlu1). Radiolabeling involves reacting precursor molecules with C]methyl iodide in DMSO at 80°C for 5 minutes. In vivo specificity is confirmed via autoradiography in rat brain sections and competitive binding assays with selective antagonists .

Q. Which computational methods are suitable for predicting the binding affinity of this compound to protein targets?

- Methodological Answer:

- Docking Studies: Use AutoDock Vina with receptor structures (PDB: 3LMN) and ligand optimization via Gaussian09 (B3LYP/6-31G*).

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How do substituents on the benzamide core influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer: The electron-withdrawing cyano group directs EAS to the meta position. Experimental validation involves nitration (HNO/HSO) or bromination (Br/FeBr), followed by LC-MS to identify mono-substituted products. Computational analysis (Hammett σ values) predicts reactivity trends .

Q. What biochemical pathways are disrupted by this compound in bacterial systems, and how can transcriptomic analysis elucidate these effects?

- Methodological Answer: RNA-seq of treated S. aureus reveals downregulation of fatty acid biosynthesis (FabI/FabK) and cell wall synthesis genes (MurA). Pathway enrichment analysis (KEGG/GO) identifies ATP-binding cassette (ABC) transporters as secondary targets. Validate via qRT-PCR for fabI and murA .

属性

IUPAC Name |

4-cyano-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-9(12)8-4-2-7(6-10)3-5-8/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGZWKXUBBYXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408133 | |

| Record name | 4-cyano-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36268-62-9 | |

| Record name | 4-cyano-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。